molecular formula C30H38N4O2 B2515237 N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-ethoxyphenyl)acetamide CAS No. 946218-78-6

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2515237
CAS No.: 946218-78-6
M. Wt: 486.66
InChI Key: PGIGJBAYMCSNCI-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-ethoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-ethoxyphenyl)acetamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-ethoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the alkylation of corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-ethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium hydroxide or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or halogenating agents like bromine in carbon tetrachloride.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of acetylcholinesterase, thereby affecting neurotransmitter levels in the brain . The compound’s structure allows it to bind to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-ethoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N4O2/c1-4-36-28-16-10-24(11-17-28)22-30(35)31-23-29(25-12-14-26(15-13-25)32(2)3)34-20-18-33(19-21-34)27-8-6-5-7-9-27/h5-17,29H,4,18-23H2,1-3H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIGJBAYMCSNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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